molecular formula C14H25ClN2O B6018771 (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride

(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride

Cat. No.: B6018771
M. Wt: 272.81 g/mol
InChI Key: NKMNOSHRIIQGQF-BGWNKZQTSA-N
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Description

(NZ)-N-(2-piperidin-1-yl-9-bicyclo[331]nonanylidene)hydroxylamine;hydrochloride is a complex organic compound that features a bicyclic nonane structure with a piperidine ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated bicyclic nonane with piperidine.

    Addition of the hydroxylamine group: This can be done through the reaction of the intermediate with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can undergo reduction reactions to form amines.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and hydroxylamine group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic nonane core but differ in functional groups.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents.

    Hydroxylamine derivatives: Compounds with a hydroxylamine group but different core structures.

Uniqueness: (NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride is unique due to its combination of a bicyclic nonane core, piperidine ring, and hydroxylamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(NZ)-N-(2-piperidin-1-yl-9-bicyclo[3.3.1]nonanylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O.ClH/c17-15-14-11-5-4-6-12(14)13(8-7-11)16-9-2-1-3-10-16;/h11-13,17H,1-10H2;1H/b15-14-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMNOSHRIIQGQF-BGWNKZQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCC3CCCC2C3=NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2CCC\3CCCC2/C3=N\O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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